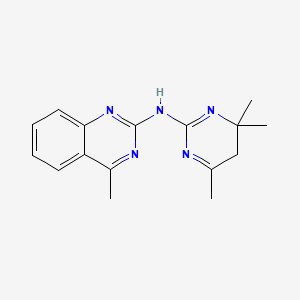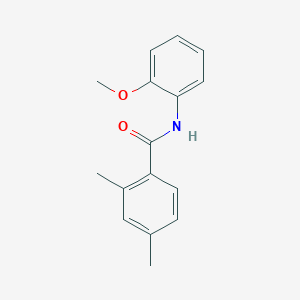
4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CL-422954: is a chemical compound known for its unique properties and applications in various scientific fields. It is identified by its chemical formula C10H7BrClN3O and has a molecular weight of 300.539 g/mol . This compound is characterized by the presence of bromine, chlorine, and an imidazole ring, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CL-422954 involves the reaction of 4-(3-bromo-4-chlorophenyl)-1H-imidazole-5-carboxamide with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of CL-422954 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: CL-422954 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R)
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives
Reduction: Formation of reduced derivatives with hydrogen addition
Substitution: Formation of substituted imidazole derivatives
Applications De Recherche Scientifique
Chemistry: CL-422954 is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, CL-422954 is used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable in understanding biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its unique properties allow for the design of molecules with improved efficacy and reduced side effects.
Industry: In the industrial sector, CL-422954 is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of CL-422954 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4-(3-bromo-4-chlorophenyl)-1H-imidazole-5-carboxamide
- 4-(3-bromo-4-fluorophenyl)-1H-imidazole-5-carboxamide
- 4-(3-chloro-4-fluorophenyl)-1H-imidazole-5-carboxamide
Comparison: CL-422954 is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and binding properties. Compared to similar compounds, CL-422954 exhibits enhanced stability and specificity in its interactions, making it a valuable tool in research and industrial applications .
Propriétés
IUPAC Name |
4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-10-9-16(3,4)21-15(17-10)20-14-18-11(2)12-7-5-6-8-13(12)19-14/h5-8H,9H2,1-4H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUXYJOXPAQDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(C1)(C)C)NC2=NC3=CC=CC=C3C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)

![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)
![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)
![4-methyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5719690.png)

![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5719718.png)
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5719725.png)
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B5719728.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)

